molecular formula C20H17F2N3O B2901075 1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone CAS No. 320422-75-1

1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone

Cat. No.: B2901075
CAS No.: 320422-75-1
M. Wt: 353.373
InChI Key: HNSGZDQNEREAHO-UHFFFAOYSA-N
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Description

1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone is a synthetic organic compound that features a unique combination of functional groups, including a pyrazole ring, a difluorophenyl group, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Ring: Starting with 2,4-difluorobenzaldehyde, the pyrazole ring is formed through a cyclization reaction with hydrazine hydrate under acidic conditions.

    Coupling Reaction: The resulting pyrazole derivative is then coupled with 4-bromobenzene under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Heck coupling).

    Azetidinone Formation: The final step involves the formation of the azetidinone ring through a cyclization reaction with 3,3-dimethyl-2-azetidinone under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group and pyrazole ring are key structural features that enable the compound to bind to specific sites on proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • **1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetanone
  • **1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetidinone
  • **1-{4-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]phenyl}-3,3-dimethyl-2-azetidone

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and lipophilicity, while the pyrazole ring contributes to its bioactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[4-[2-(2,4-difluorophenyl)pyrazol-3-yl]phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O/c1-20(2)12-24(19(20)26)15-6-3-13(4-7-15)17-9-10-23-25(17)18-8-5-14(21)11-16(18)22/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGZDQNEREAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NN3C4=C(C=C(C=C4)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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